molecular formula C6H2BrF3N2O2 B2736817 5-Bromo-3-nitro-2-(trifluoromethyl)pyridine CAS No. 1211540-75-8

5-Bromo-3-nitro-2-(trifluoromethyl)pyridine

Cat. No.: B2736817
CAS No.: 1211540-75-8
M. Wt: 270.993
InChI Key: YDQMCIGWQQKNSP-UHFFFAOYSA-N
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Description

5-Bromo-3-nitro-2-(trifluoromethyl)pyridine (CAS 1211540-75-8, MFCD18255263) is a high-value pyridine derivative of interest in advanced chemical synthesis and pharmaceutical research . Its molecular formula is C6H2BrF3N2O2, with a molecular weight of 270.99 g/mol . The compound is characterized by a multi-substituted pyridine ring featuring bromo, nitro, and trifluoromethyl functional groups, which collectively enhance its reactivity and make it a versatile building block for constructing more complex molecules . This compound is typically offered with a purity of 95% and is available in quantities ranging from 250mg to 100g . According to safety data, it is classified with the signal word "Warning" and carries hazard statements H315, H319, and H335, indicating it can cause skin and eye irritation and may cause respiratory irritation . Appropriate personal protective equipment should be worn, and handling should occur only in well-ventilated conditions. This chemical is intended for Research Use Only (RUO) and is strictly for use in laboratory research and development. It is not designed, tested, or approved for diagnostic, therapeutic, or personal use of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3-nitro-2-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF3N2O2/c7-3-1-4(12(13)14)5(11-2-3)6(8,9)10/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQMCIGWQQKNSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-Bromo-3-nitro-2-(trifluoromethyl)pyridine typically involves the bromination and nitration of 2-(trifluoromethyl)pyridine. One common method includes the use of copper bromide and tert-butyl nitrite in acetonitrile, followed by extraction and purification processes . Industrial production methods often involve similar steps but are scaled up to meet commercial demands.

Chemical Reactions Analysis

5-Bromo-3-nitro-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common reagents for these reactions include palladium catalysts for substitution reactions and hydrogen gas for reduction reactions. Major products formed from these reactions include amino derivatives and other substituted pyridines.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
5-Bromo-3-nitro-2-(trifluoromethyl)pyridine serves as an important intermediate in the synthesis of various organic compounds. Its unique trifluoromethyl group enhances the lipophilicity and reactivity of the molecule, making it suitable for synthesizing pharmaceuticals and agrochemicals. This compound is often utilized in creating more complex structures through nucleophilic substitutions and coupling reactions.

Table 1: Key Reactions Involving this compound

Reaction TypeExample ReactionProduct Type
Nucleophilic SubstitutionReaction with amines to form pyridine derivativesPharmaceuticals
Coupling ReactionsCross-coupling with aryl halidesAgrochemicals
ReductionReduction of nitro group to amineBioactive compounds

Biological Applications

Drug Development
The compound is being investigated for its potential as a building block in drug synthesis. Its ability to interact with specific biological targets makes it a candidate for developing therapeutics aimed at treating various diseases. The trifluoromethyl group not only enhances biological activity but also improves the pharmacokinetic properties of the resulting drugs.

Case Study: Antimicrobial Activity
Research has shown that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. For instance, studies have reported Minimum Inhibitory Concentration (MIC) values indicating its effectiveness against Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Efficacy of Related Compounds

Bacterial StrainMIC (µM)
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Bacillus subtilis4.69 - 22.9

Industrial Applications

Material Science
In industrial applications, this compound is used to produce materials with specific chemical properties, such as stability and reactivity under various conditions. Its incorporation into polymers and other materials can enhance their performance characteristics.

Pharmaceutical Industry
The compound is also explored for its role in the synthesis of novel therapeutic agents targeting specific enzymes or receptors associated with various diseases, including pain management and inflammation.

Mechanism of Action

The mechanism by which 5-Bromo-3-nitro-2-(trifluoromethyl)pyridine exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The reactivity and physicochemical properties of pyridine derivatives are heavily influenced by substituent positions. Below is a comparison with key analogs:

Table 1: Structural and Electronic Comparison
Compound Name Substituents (Positions) Molecular Weight Melting Point (°C) Key Reactivity Features
5-Bromo-3-nitro-2-(trifluoromethyl)pyridine Br (5), NO₂ (3), CF₃ (2) 311.01* Not Reported High electrophilicity at C-4/C-6 due to -NO₂/-CF₃
5-Bromo-3-nitro-2-(4-nitrophenoxy)pyridine (2m) Br (5), NO₂ (3), 4-NO₂PhO (2) 400.11 148–150 Enhanced stability via π-π stacking; participates in 1,3-dipolar cycloadditions
3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine Br (3), F (5), CF₃ (2) 243.98 Not Reported Lower electrophilicity due to -F vs. -NO₂; halogen bonding potential
5-Bromo-3-(trifluoromethyl)pyridin-2-amine Br (5), CF₃ (3), NH₂ (2) 241.01 Not Reported Nucleophilic -NH₂ group enables coupling reactions
2-Bromo-3-chloro-5-(trifluoromethyl)pyridine Br (2), Cl (3), CF₃ (5) 274.44 Not Reported Steric hindrance at C-2/C-3 reduces substitution rates

*Calculated based on molecular formula C₆H₂BrF₃N₂O₂.

Key Observations:
  • Electrophilicity : The nitro group in this compound enhances electrophilicity at C-4 and C-6, making it reactive toward nucleophiles, unlike analogs with -NH₂ or -OPh groups .
  • Stability: Derivatives with phenoxy substituents (e.g., 2m) exhibit higher thermal stability (melting point 148–150°C) due to extended conjugation .
  • Halogen Effects : Bromine at position 5 (as in the target compound) directs substitution reactions to adjacent positions, whereas bromine at position 3 (e.g., 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine) alters regioselectivity .

Biological Activity

5-Bromo-3-nitro-2-(trifluoromethyl)pyridine is a pyridine derivative that has garnered attention in various fields of biological research due to its potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the compound's effects on biological systems.

Chemical Structure and Properties

This compound features a pyridine ring substituted with bromine, nitro, and trifluoromethyl groups. The presence of the trifluoromethyl group enhances its lipophilicity, which is crucial for membrane permeability and bioavailability. This compound can be synthesized through various chemical pathways, often involving the introduction of the trifluoromethyl group via electrophilic fluorination or trifluoromethylation reactions.

The biological activity of this compound is largely attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : This compound has been shown to interact with cytochrome P450 enzymes, which are pivotal in drug metabolism and xenobiotic processing. The inhibition of these enzymes can lead to altered metabolic pathways and increased toxicity of co-administered drugs.
  • Cellular Signaling Modulation : It affects various cellular signaling pathways, influencing gene expression related to oxidative stress and apoptosis. This modulation can have implications in cancer biology and neurodegenerative diseases.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. In vitro studies indicate that it exhibits activity against several bacterial strains, including both Gram-positive and Gram-negative organisms. The minimum inhibitory concentration (MIC) values for these activities suggest that it could serve as a lead compound for developing new antibiotics .

Cytotoxicity and Anticancer Potential

Research has indicated that this compound may possess cytotoxic properties against various cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways, which could be harnessed for therapeutic purposes in oncology .

Case Studies

One notable case involved a patient exposed to 5-bromo-2-nitropyridine, a related compound, who developed methemoglobinemia after skin contact and inhalation. This case highlighted the toxicological risks associated with exposure to pyridine derivatives, emphasizing the need for safety precautions when handling such compounds .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is metabolized primarily by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can interact with cellular components. The trifluoromethyl group enhances metabolic stability and bioavailability, making it a promising candidate for further pharmaceutical development.

Summary Table of Biological Activities

Activity Description Reference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
CytotoxicityInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits cytochrome P450 enzymes
Metabolic StabilityEnhanced by trifluoromethyl group

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-3-nitro-2-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via sequential functionalization of the pyridine ring. A common approach involves:

Trifluoromethylation : Introduce the CF₃ group using trifluoromethyl copper reagents under palladium catalysis, as demonstrated for similar pyridines .

Nitration : Apply mixed acid (HNO₃/H₂SO₄) to the brominated intermediate, optimizing temperature (0–5°C) to minimize byproducts like over-nitrated derivatives .

Bromination : Use N-bromosuccinimide (NBS) in a radical-initiated reaction for regioselective bromination at the 5-position .
Yield optimization requires inert atmospheres (argon) and controlled stoichiometry to avoid side reactions. GC-MS and ¹⁹F NMR are critical for monitoring progress .

Q. How does the nitro group affect the compound’s electronic properties and reactivity in cross-coupling reactions?

  • Methodological Answer : The nitro group is a strong electron-withdrawing substituent, which:
  • Reduces electron density at the 2- and 4-positions of the pyridine ring, directing electrophilic attacks to the 5-bromo site.
  • Enhances oxidative stability but may hinder nucleophilic substitution unless paired with activating ligands (e.g., Pd(PPh₃)₄ in Suzuki-Miyaura couplings) .
    Computational studies (DFT) are recommended to map charge distribution and predict reactivity .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during the nitration of bromo-trifluoromethylpyridine intermediates?

  • Methodological Answer : Key challenges include controlling nitro-group positioning and avoiding ring degradation. Strategies include:
  • Low-Temperature Nitration : Slow addition of HNO₃ at 0°C reduces polysubstitution .
  • Protecting Groups : Temporarily block reactive sites (e.g., silylation of the CF₃ group) before nitration .
  • Solvent Selection : Use polar aprotic solvents (e.g., DCM) to stabilize intermediates. Post-reaction, column chromatography (silica gel, hexane/EtOAc) isolates the desired product .

Q. How do substituent positional isomers (e.g., 3-nitro vs. 4-nitro) impact biological activity in drug discovery applications?

  • Methodological Answer : Substituent position alters steric and electronic interactions with target proteins. For example:
  • 3-Nitro Derivatives : Exhibit stronger binding to kinase ATP pockets due to optimal hydrogen bonding with backbone amides .
  • 4-Nitro Analogues : May induce steric clashes in compact binding sites, reducing efficacy.
    Comparative studies using surface plasmon resonance (SPR) and X-ray crystallography are advised to validate binding modes .

Q. What analytical techniques resolve contradictions in reported solubility and stability data for this compound?

  • Methodological Answer : Discrepancies arise from varying purity grades or storage conditions. To standardize
  • Solubility : Use shake-flask method with HPLC quantification in buffers (pH 1–13) and solvents (DMSO, MeOH) .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS tracking. The trifluoromethyl group enhances hydrolytic stability, but the nitro group may sensitize the compound to UV light, requiring amber vials for storage .

Data Interpretation and Optimization

Q. How can computational modeling guide the design of derivatives with improved metabolic stability?

  • Methodological Answer : In silico tools predict ADME properties:
  • Lipophilicity (LogP) : The CF₃ group increases LogP, enhancing membrane permeability but risking CYP450-mediated oxidation. Introduce polar groups (e.g., -OH) at the 2-position to balance .
  • Metabolic Hotspots : Identify susceptible sites (e.g., nitro reduction) using docking simulations with CYP isoforms. Replace the nitro group with bioisosteres (e.g., cyano) if instability is observed .

Contradiction Analysis

Q. Why do some studies report high catalytic efficiency in cross-couplings, while others note sluggish reactivity?

  • Methodological Answer : Discrepancies stem from:
  • Ligand Effects : Bulky ligands (e.g., XPhos) improve turnover in sterically hindered systems .
  • Solvent Basicity : Polar solvents (DMF) deactivate palladium catalysts; switch to toluene/THF mixtures .
    Systematic screening (DoE) of catalysts, bases, and solvents is recommended to reconcile data .

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